molecular formula C15H21BrN2 B8706678 6-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinoline

6-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B8706678
M. Wt: 309.24 g/mol
InChI Key: KWONFJZTUPRIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H21BrN2 and its molecular weight is 309.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21BrN2

Molecular Weight

309.24 g/mol

IUPAC Name

6-bromo-1-(2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C15H21BrN2/c16-14-5-6-15-13(12-14)4-3-9-18(15)11-10-17-7-1-2-8-17/h5-6,12H,1-4,7-11H2

InChI Key

KWONFJZTUPRIGY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2CCCC3=C2C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinoline (490 mg, 2.13 mmol) in 10 mL of carbontetrachloride was cooled to 0° C. then treated with NBS (378 mg, 2.13 mmol) portionwise. The resulting suspension was stirred at 0° C. for 3.5 hours. The mixture was filtered through celite and the filter pad was rinsed with 3×20 mL hexanes. The filtrate was concentrated to give a light brown residue which was subjected to flash chromatography on silica gel using 5% 2M NH3 in MeOH/CH2Cl2 to give a light brown oil (380 mg, 57.7%). 1H-NMR (CDCl3) δ: 7.09 (dd, J=2.4, 8.7 Hz, 1H), 7.02 (d, J=2.4 Hz, 1H), 6.46 (d, J=8.7 Hz, 1H), 3.42 (t, J=7.8 Hz, 2H), 3.29 (t, J=5.7 Hz, 2H), 2.76-2.55 (m, 8H), 1.95-1.89 (m, 2H), 1.82-1.77 (m, 4H).
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
378 mg
Type
reactant
Reaction Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
57.7%

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